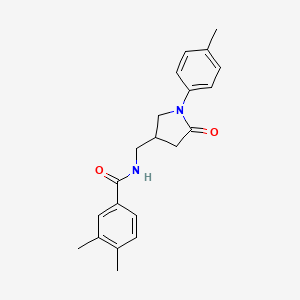
3,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C21H24N2O2 and its molecular weight is 336.435. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
It’s known that similar indole derivatives have been found to bind with high affinity to multiple receptors , which could potentially be the case for this compound as well.
Mode of Action
Indole derivatives, which this compound is a part of, are known to interact with their targets and cause various biological changes .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that this compound might affect multiple biochemical pathways.
Result of Action
Similar indole derivatives have shown various biological activities , suggesting that this compound might have similar effects.
生物活性
3,4-Dimethyl-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzamide, with CAS number 954608-92-5, is a complex organic compound that belongs to the class of sulfonamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial and anticancer applications. This article presents a detailed examination of its biological activity, including relevant research findings and case studies.
The molecular formula for this compound is C20H24N2O3S, with a molecular weight of 372.5 g/mol. The structure includes a pyrrolidine ring and a benzamide moiety, which are significant for its biological activity.
The primary mechanism of action for this compound involves the inhibition of dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. By obstructing this pathway, the compound effectively hampers bacterial growth and replication, positioning it as a potential antibacterial agent .
Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. The compound has been evaluated against various bacterial strains, showing promising results in inhibiting growth. For instance, studies have demonstrated that related compounds with similar structures have minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit comparable efficacy .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| Related Compound A | Escherichia coli | 10 |
| Related Compound B | Staphylococcus aureus | 5 |
Anticancer Activity
In addition to its antibacterial properties, this compound has shown potential anticancer activity. Research into structurally similar benzamide derivatives has revealed their ability to inhibit cellular proliferation in cancer cell lines. For example, certain analogues have demonstrated IC50 values less than those of established chemotherapeutics like doxorubicin . The structure–activity relationship (SAR) studies indicate that modifications in the phenyl ring significantly influence cytotoxicity.
Case Studies
- In Vitro Studies : A study involving the evaluation of related pyrrolidine derivatives demonstrated that modifications at the N-position and aromatic substitutions led to enhanced cytotoxic effects against various cancer cell lines. The presence of methyl groups at specific positions was crucial for maximizing activity .
- Animal Models : Preliminary studies on animal models have suggested that compounds similar to this compound exhibit favorable pharmacokinetic profiles and significant tumor reduction rates when administered in appropriate dosages .
属性
IUPAC Name |
3,4-dimethyl-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-4-8-19(9-5-14)23-13-17(11-20(23)24)12-22-21(25)18-7-6-15(2)16(3)10-18/h4-10,17H,11-13H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYWVGQAAQLZSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC(=C(C=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














